The Biological Origin of Cyclo(D-His-Pro): A Technical Guide
The Biological Origin of Cyclo(D-His-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-His-Pro), a cyclic dipeptide (CDP), belongs to the diketopiperazine class of molecules. While its L-L isomer, Cyclo(L-His-Pro), has a well-documented endogenous origin in mammals as a metabolite of Thyrotropin-Releasing Hormone (TRH) and is also found in various food sources, the precise biological origin of Cyclo(D-His-Pro) remains to be definitively elucidated in the scientific literature. However, the presence of a D-amino acid strongly suggests a microbial origin, a common characteristic of a vast array of natural products synthesized by bacteria and fungi. This technical guide will delve into the established biological origins of the closely related Cyclo(L-His-Pro), explore the general biosynthetic pathways for D-amino acid-containing cyclodipeptides in microorganisms, which represents the most probable source of Cyclo(D-His-Pro), and provide an overview of the experimental methodologies employed in the study of these fascinating molecules.
Endogenous and Dietary Origin of Cyclo(L-His-Pro)
In mammals, Cyclo(L-His-Pro) is endogenously produced from the degradation of Thyrotropin-Releasing Hormone (TRH), a hypothalamic hormone with the sequence pGlu-His-Pro-NH2.[1][2] The biosynthesis is a two-step process:
-
Enzymatic Cleavage: The enzyme pyroglutamyl aminopeptidase (B13392206) I cleaves the N-terminal pyroglutamyl residue from TRH.[1]
-
Spontaneous Cyclization: The resulting dipeptide, His-Pro-NH2, readily undergoes an intramolecular, non-enzymatic cyclization to form the stable diketopiperazine structure of Cyclo(L-His-Pro).[1]
This endogenous peptide is found in various tissues and fluids, including the brain, spinal cord, gastrointestinal tract, and blood.[2]
Furthermore, Cyclo(L-His-Pro) has been identified in a variety of food products, suggesting a dietary contribution to its presence in the body.[3] Its stability allows it to be absorbed from the gastrointestinal tract.[4]
Probable Microbial Origin of Cyclo(D-His-Pro)
The incorporation of D-amino acids into peptides is a hallmark of microbial biosynthesis, particularly through non-ribosomal peptide synthetases (NRPSs) and, in some cases, cyclodipeptide synthases (CDPSs).[5][6][7] While direct isolation of Cyclo(D-His-Pro) from a specific microbial strain has not been prominently reported, the established mechanisms for the synthesis of other D-amino acid-containing CDPs provide a strong theoretical framework for its origin.
Non-Ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, modular enzymes found in bacteria and fungi that synthesize peptides independent of the ribosomal machinery.[7] These enzymatic assembly lines are renowned for their ability to incorporate non-proteinogenic amino acids, including D-amino acids, into their peptide products.
Key Features of NRPS-mediated Synthesis of D-amino Acid CDPs:
-
Modular Architecture: NRPSs are composed of modules, each responsible for the incorporation of a single amino acid. A typical module contains domains for adenylation (A), thiolation (T or PCP), and condensation (C).
-
Epimerization Domains (E): A crucial component for the synthesis of D-amino acid-containing peptides is the epimerization (E) domain, which is often present within an NRPS module. This domain catalyzes the conversion of an L-amino acid, attached to the thiolation domain, into its D-enantiomer.
-
Thioesterase (TE) Domain: The final module of an NRPS typically contains a thioesterase (TE) domain, which catalyzes the release of the synthesized peptide. In the case of cyclic peptides, the TE domain facilitates an intramolecular cyclization reaction.
The biosynthesis of a D-amino acid-containing CDP like Cyclo(D-His-Pro) via an NRPS would likely involve a two-module NRPS. The first module would incorporate L-histidine, which would then be epimerized to D-histidine by an E-domain. The second module would incorporate L-proline, and the final TE domain would catalyze the cyclization of the dipeptide to form Cyclo(D-His-Pro). A notable example of a D-amino acid-containing CDP produced by an NRPS is cyclo(D-Phe-L-Pro).[1]
Cyclodipeptide Synthases (CDPSs)
CDPSs are a more recently discovered family of enzymes that synthesize CDPs using aminoacyl-tRNAs as substrates.[5][8] While less commonly associated with D-amino acid incorporation than NRPSs, some CDPSs exhibit a degree of substrate promiscuity. One study has shown that the cyclodipeptide synthase from Parcubacteria bacterium RAAC4_OD1_1 (PbCDPS) can produce Cyclo(His-Pro) as a minor product, although the stereochemistry was not specified.[5] It is conceivable that some CDPSs, potentially in conjunction with other enzymes, could be involved in the synthesis of D-amino acid-containing CDPs.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the in vivo or in vitro formation rates and concentrations of Cyclo(D-His-Pro) from biological sources. The table below presents data on the concentration of the related Cyclo(L-His-Pro) found in various food sources.
| Food Source | Cyclo(His-Pro)-like Immunoreactivity (ng/g or ng/mL) |
| Instant Coffee | 1500 |
| Brewed Coffee | 100 |
| Beer | 50 |
| White Bread | 20 |
| Skim Milk | 10 |
Table 1: Concentration of Cyclo(His-Pro)-like immunoreactivity in common food items. Data adapted from Hilton et al., 1992.
Experimental Protocols
The study of cyclodipeptides involves a range of experimental techniques, from isolation and characterization to the investigation of their biosynthetic pathways.
Isolation and Characterization of Cyclodipeptides from Microbial Cultures
Objective: To isolate and identify Cyclo(D-His-Pro) from a microbial source.
Methodology:
-
Cultivation: A selected microbial strain (e.g., a species of Bacillus or Streptomyces) is cultured in a suitable liquid medium.
-
Extraction: The culture broth is centrifuged to separate the biomass from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the target compound. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial separation.
-
High-Performance Liquid Chromatography (HPLC): A more refined separation using a C18 or other suitable column to isolate the pure compound.
-
-
Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, HSQC): To determine the chemical structure and stereochemistry.
-
-
Chiral Analysis: To confirm the presence of the D-histidine residue, chiral gas chromatography (GC) or chiral HPLC can be employed after hydrolysis of the cyclodipeptide.
In Vitro Reconstitution of NRPS-Mediated Cyclodipeptide Synthesis
Objective: To demonstrate the enzymatic synthesis of Cyclo(D-His-Pro) by a specific NRPS.
Methodology:
-
Gene Cloning and Protein Expression: The gene encoding the putative NRPS is cloned into an expression vector and expressed in a suitable host, such as E. coli. The NRPS protein is then purified.
-
Enzymatic Assay: The purified NRPS is incubated with the necessary substrates:
-
L-Histidine and L-Proline
-
ATP and Mg2+
-
Coenzyme A (for post-translational phosphopantetheinylation of the T domains)
-
A suitable phosphopantetheinyl transferase (PPTase)
-
-
Product Analysis: The reaction mixture is analyzed by HPLC and MS to detect the formation of Cyclo(D-His-Pro).
-
Stereochemical Analysis: The stereochemistry of the synthesized product is confirmed using chiral chromatography.
Signaling Pathways and Logical Relationships
The biological activities of cyclodipeptides are diverse and can involve the modulation of various signaling pathways. While the specific pathways affected by Cyclo(D-His-Pro) are not yet characterized, its L-L isomer is known to influence key cellular processes.
Caption: Biosynthesis of Cyclo(L-His-Pro) from TRH.
Caption: Hypothetical NRPS workflow for Cyclo(D-His-Pro) synthesis.
Conclusion
The biological origin of Cyclo(D-His-Pro) is most likely microbial, arising from the activity of non-ribosomal peptide synthetases capable of incorporating and epimerizing amino acids. This contrasts with the well-established endogenous formation of its L-L stereoisomer, Cyclo(L-His-Pro), from the degradation of TRH in mammals. Further research, focusing on the isolation and characterization of natural products from diverse microbial sources and the functional analysis of uncharacterized NRPS and CDPS gene clusters, is necessary to definitively identify the biological source and biosynthetic pathway of Cyclo(D-His-Pro). Such studies will not only fill a gap in our understanding of natural product biosynthesis but may also unveil novel enzymes and bioactive molecules with potential applications in drug development.
References
- 1. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclo(His-Pro), 53109-32-3, High-Purity, SMB01324, Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
